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Abstract

Ordesekimab (also known as AMG 714 and PRV-015) is a fully human monoclonal antibody of
the immunoglobulin G1 (IgG1) subclass that specifically targets the cytokine interleukin-15 (IL-
15).[1][2] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several
autoimmune diseases, including celiac disease and vitiligo.[2][3] This technical guide provides
a comprehensive overview of the discovery, preclinical development, and clinical evaluation of
ordesekimab. It details the antibody's mechanism of action, summarizes key experimental data
in structured tables, provides available methodologies for critical experiments, and visualizes
essential pathways and workflows using the DOT language for Graphviz.

Introduction: The Rationale for Targeting IL-15

Interleukin-15 (IL-15) is a crucial cytokine in the innate and adaptive immune systems, playing
a significant role in the development, proliferation, and activation of natural killer (NK) cells and
CD8+ T cells.[2] In autoimmune diseases such as celiac disease, IL-15 is overexpressed in the
intestinal mucosa, driving the expansion and activation of intraepithelial lymphocytes (IELS)
that contribute to villous atrophy and other pathological features of the disease.[4] Similarly, in
vitiligo, IL-15 is implicated in the maintenance of resident memory T cells that mediate the
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destruction of melanocytes. By neutralizing IL-15, ordesekimab aims to dampen these
pathological immune responses.

Discovery and Antibody Profile

Ordesekimab is a fully human IgG1k monoclonal antibody.[1] It binds to IL-15 and inhibits its
interaction with the IL-2 receptor (3 (IL-2R[3) and the common y chain (yc) of the IL-15 receptor
complex.[1] This blockade prevents downstream signaling, thereby mitigating the pro-
inflammatory effects of IL-15.

Mechanism of Action

Ordesekimab's primary mechanism of action is the neutralization of IL-15 signaling. IL-15 is
unique in that it is often presented in trans by the IL-15 receptor a chain (IL-15Ra) on antigen-
presenting cells (APCs) to responding cells expressing the IL-2RB/yc complex. Ordesekimab
binds to IL-15 and sterically hinders its association with IL-2R[3 and yc, thus inhibiting the
activation of downstream signaling pathways such as the JAK-STAT pathway.

Antigen Presenting Cell (APC)

1 1-2rp
—

BIOCKS Tnteraction Binds
JAK-STAT Pathway Immune Response
J —>
Ordesekimab ] yc

T-Cell / NK Cell

Click to download full resolution via product page
Ordesekimab blocks IL-15 signaling.

Preclinical Development

Evaluation of Antibody-Dependent Cell-Mediated
Cytotoxicity (ADCC)
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A key aspect of the preclinical safety assessment of ordesekimab was the evaluation of its
potential to induce ADCC. This was a concern because ordesekimab, being an IgG1 antibody,
could theoretically bind to Fcy receptors on immune cells (like NK cells) and simultaneously to
IL-15 presented on cells like monocytes, potentially leading to the destruction of these IL-15
presenting cells.[2] This was particularly relevant as different manufacturing lots of
ordesekimab showed variability in the levels of high-mannose glycans on the Fc region, which
can influence Fcy receptor binding.[2]

While a detailed step-by-step protocol is not publicly available, the principles of the assay
involved co-culturing human peripheral blood mononuclear cells (PBMCs) with recombinant
human IL-15 and various concentrations of ordesekimab from lots with different high-mannose
content.[2] The potential for ADCC was assessed by measuring the lysis of target cells
(monocytes) within the PBMC population.

In vitro ADCC assays did not show any cytolytic effect of ordesekimab on monocytes,
regardless of the high-mannose content.[2] Furthermore, a review of nonclinical toxicology
studies in cynomolgus macaques using a surrogate anti-IL-15 antibody and clinical data from
human trials found no evidence of monocyte depletion or cytotoxicity in organs with high IL-
15Ra expression.[2][5] This suggests that ADCC is not a significant risk associated with
ordesekimab treatment.[2]
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No significant ADCC liability
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Workflow for ADCC liability assessment.
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Clinical Development
Ordesekimab has been evaluated in several Phase 2 clinical trials for celiac disease and

vitiligo.

Celiac Disease

This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a
gluten-free diet who underwent a gluten challenge.[6]

Biopsy Acquisition: Small bowel biopsy samples were obtained at baseline and at week 12.

[6]

» Histology: Villous height to crypt depth (VHCD) ratio was measured from hematoxylin and
eosin-stained sections.[6]

o Immunohistochemistry: The density of CD3-positive intraepithelial lymphocytes (IELs) was
quantified.[6]

o Flow Cytometry of IELs: While not explicitly detailed in this specific study's primary
publication, the general protocol for IEL flow cytometry from duodenal biopsies involves
mechanical and enzymatic digestion of the tissue to release IELs, followed by staining with a
panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8,
TCRYyd) and analysis on a flow cytometer.[7]

Table 1: Key Efficacy Outcomes in the Phase 2a Gluten Challenge Study (NCT02637141)
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Outcome Measure

Placebo (n=20)

Ordesekimab 150

mg (n=22)

Ordesekimab 300
mg (n=22)

Change in VHCD
Ratio (LS Mean
Difference vs.

Placebo)

-2.49% (p=0.73)

6.39% (p=0.34)

Change in CD3+ IEL
Density (% Difference

vs. Placebo)

-14.32% (p=0.47)

-41.24% (p=0.03)

Diarrhea (BSFS)
Improvement vs.
Placebo

Nominal p=0.01

Nominal p=0.0002

Data sourced from Lahdeaho et al., 2019.[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAES) in the Phase 2a Gluten
Challenge Study (NCT02637141)

Adverse Event Ordesekimab 150 Ordesekimab 300
Placebo (n=20)
Category mg (n=22) mg (n=22)
Any TEAE 19 (95%) 21 (95%) 20 (91%)
Gastrointestinal
13 (65%) 17 (77%) 16 (73%)

Disorders

Data sourced from Lahdeaho et al., 2019.[6]

This study evaluated ordesekimab in patients with refractory celiac disease type Il (RCD-II), a

more severe form of the disease.[8]

Table 3: Key Efficacy Outcomes in the Phase 2a RCD-II Study (NCT02633020)
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Outcome Measure

Placebo (n=9)

Ordesekimab 8 mglkg
(n=19)

Change in Aberrant IELs (%
LS Mean Difference)

-4.85% (p=0.75)

Change in VHCD Ratio (%

Difference)

10.67% (p=0.66)

Improvement in Diarrhea
(BSFS)

Increased (22% to 44%)

Decreased (53% to 37%)
(nominal p=0.0008 vs.
placebo)

Data sourced from Cellier et al., 2019.[8]

Table 4: Common Treatment-Emergent Adverse Events (TEAES) in the Phase 2a RCD-II Study

(NCT02633020)

Adverse Event

Placebo (n=9)

Ordesekimab 8 mgl/kg

(n=19)
Any TEAE 8 (89%) 17 (89%)
Nasopharyngitis 1 (11%) 8 (42%)

Data sourced from Cellier et al., 2019.[8]

This dose-finding study evaluated three different doses of ordesekimab in adults with non-

responsive celiac disease.[9][10]

The primary efficacy endpoint, which was the change from baseline in abdominal symptoms,

was not met.[10] None of the secondary efficacy endpoints were met either.[10] However, the

treatment was well-tolerated and no new safety signals were identified.[10]

Vitiligo

This ongoing study is evaluating the efficacy and safety of ordesekimab for inducing

repigmentation in adults with vitiligo.[11][12]
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This is a randomized, double-blind, placebo-controlled trial.[11] Participants are randomized
2:1 to receive either 300 mg of ordesekimab or placebo subcutaneously every two weeks for
10 weeks.[11] The primary endpoint is the proportion of participants achieving at least a 35%
improvement from baseline in the Face Vitiligo Area Scoring Index (F-VASI) at week 24.[11]
Secondary endpoints include total body repigmentation and safety.[11] The study also includes
a provision for participants to receive narrow-band UVB (nbUVB) phototherapy if they do not
show a sufficient response by week 24.[11]

Enrollment for this study is complete, and the estimated study completion date is in April 2025.
[13] Detailed results are not yet available.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data from human clinical trials of
ordesekimab are not extensively published. Preclinical studies in cynomolgus monkeys with a
surrogate antibody showed approximately dose-proportional pharmacokinetics and a rapid and
marked reduction in NK cell counts, which served as a pharmacodynamic biomarker of IL-15
inhibition.

Conclusion

Ordesekimab is a rationally designed biologic that targets a key cytokine in the
pathophysiology of certain autoimmune diseases. While it has shown some signals of clinical
activity, particularly in improving symptoms in some celiac disease patient populations, it has
not consistently met its primary endpoints in later-phase studies for this indication. The results
of the ongoing study in vitiligo will provide further insights into the therapeutic potential of IL-15
blockade with ordesekimab. The development of ordesekimab highlights the complexities of
targeting cytokine pathways in autoimmune diseases and underscores the importance of
selecting appropriate patient populations and clinical endpoints.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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